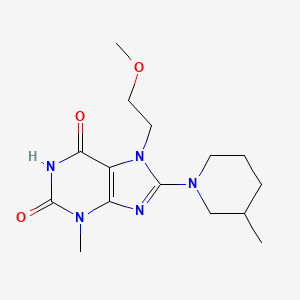
7-(2-methoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-methoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H23N5O3 and its molecular weight is 321.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(2-methoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This purine derivative exhibits properties that may be relevant for therapeutic applications, including its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H22N4O3
- Molecular Weight : 306.36 g/mol
Research indicates that compounds similar to this compound may act as modulators of various biological pathways, particularly through interactions with protein targets involved in cellular signaling and metabolic processes. This compound may influence the activity of enzymes or receptors associated with critical physiological functions.
Pharmacological Effects
- Cereblon E3 Ubiquitin Ligase Modulation : The compound has been linked to the modulation of cereblon E3 ligase, which plays a crucial role in targeted protein degradation. Such interactions suggest potential applications in cancer therapy by selectively degrading oncoproteins .
- Antitumor Activity : Preliminary studies have shown that similar purine derivatives exhibit antitumor effects by disrupting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially beneficial in neurodegenerative disorders by mitigating oxidative stress and inflammation .
Study Overview
A series of in vitro and in vivo studies have been conducted to evaluate the biological activity of related compounds. Here are some notable findings:
| Study Type | Findings |
|---|---|
| In vitro | Compound showed inhibition of cell proliferation in breast cancer cell lines (MCF7) |
| In vivo | Demonstrated reduced tumor growth in xenograft models when administered at therapeutic doses |
| Mechanistic Study | Identified as a selective inhibitor of a specific kinase involved in cell cycle regulation |
Specific Research Example
In a study published by [source], researchers synthesized several analogs of the compound and tested their effects on various cancer cell lines. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity against multiple myeloma cells while maintaining low toxicity to normal cells.
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10-5-4-6-19(9-10)14-16-12-11(20(14)7-8-23-3)13(21)17-15(22)18(12)2/h10H,4-9H2,1-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMHTMUTTNWHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













